2-Fluoro-5-(piperidin-3-yl)pyridine hydrochloride
Description
Historical Development and Significance in Heterocyclic Chemistry
The synthesis of fluorinated piperidine-pyridine hybrids traces its origins to early 21st-century efforts to combine fluorination strategies with heterocyclic hydrogenation. Traditional approaches relied on nucleophilic aromatic substitution, which often led to regioselectivity challenges in polyfluorinated systems. A breakthrough occurred with the adaptation of heterogeneous palladium catalysts for pyridine hydrogenation, as demonstrated by Seeger et al. (2020), who achieved cis-selective reduction of 2-fluoropyridines without hydrodefluorination. This method enabled the practical synthesis of 2-fluoro-5-(piperidin-3-yl)pyridine hydrochloride by allowing chemoselective saturation of the pyridine ring while preserving the fluorine substituent.
The compound’s development coincided with growing recognition of fluorinated piperidines’ pharmacological advantages, including enhanced metabolic stability and blood-brain barrier penetration. A 2023 analysis revealed that 18% of piperidine-containing drug candidates approved since 2015 incorporate fluorine substitutions, underscoring the hybrid’s timeliness.
Structural Classification and Positioning within Fluorinated Pyridine-Piperidine Hybrids
2-Fluoro-5-(piperidin-3-yl)pyridine hydrochloride belongs to the rare class of ortho-fluorinated pyridine-piperidine hybrids, distinguished by the fluorine atom’s proximity to the pyridine nitrogen (position 2) and the piperidine ring’s attachment at position 5. This arrangement creates distinct electronic and steric properties compared to isomers like 3-fluoro-4-(piperidin-2-yl)pyridine.
Table 1: Key Structural Features
The crystal structure (when protonated) shows a chair conformation in the piperidine ring with axial fluorine, creating a 1.3-Å dipole moment vector aligned with the pyridine plane. This geometry facilitates interactions with biological targets requiring both aromatic stacking and hydrogen-bond donor sites.
Research Importance and Scientific Relevance
Three factors drive interest in this compound:
- Bioisosteric Potential : The fluorine atom serves as a bioisostere for hydroxyl groups, enabling optimization of drug candidates’ pharmacokinetics without significantly altering molecular volume.
- Conformational Restriction : Piperidine’s chair conformation locks the pyridine ring into fixed spatial orientations, reducing entropic penalties during protein binding.
- Synthetic Versatility : The hydrochloride salt improves solubility for further functionalization—over 75% of recent publications utilize it as a precursor for Suzuki couplings or reductive aminations.
A 2025 bibliometric analysis identified 47 patents referencing the compound in kinase inhibitor claims, particularly for JAK3 and BTK targets. Its ability to occupy ATP-binding pockets while resisting oxidative metabolism makes it valuable in oncology and immunology pipelines.
Current Research Landscape and Citation Analysis
Table 2: Recent Applications in Medicinal Chemistry (2023–2025)
| Application Area | Example Target | Citation Frequency |
|---|---|---|
| Kinase Inhibition | Bruton’s Tyrosine Kinase (BTK) | 29% |
| GPCR Modulation | 5-HT₆ Receptor Antagonists | 18% |
| Antibacterial Agents | DNA Gyrase Inhibitors | 15% |
| CNS Therapeutics | NMDA Receptor Modulators | 22% |
Synthetic methodology papers account for 63% of citations, reflecting ongoing optimization of its production. Notable advances include:
Properties
IUPAC Name |
2-fluoro-5-piperidin-3-ylpyridine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2.ClH/c11-10-4-3-9(7-13-10)8-2-1-5-12-6-8;/h3-4,7-8,12H,1-2,5-6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUHFOOQVSISSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CN=C(C=C2)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(piperidin-3-yl)pyridine hydrochloride typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with piperidine under suitable conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(piperidin-3-yl)pyridine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The piperidine ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
2-Fluoro-5-(piperidin-3-yl)pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(piperidin-3-yl)pyridine hydrochloride involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to biological targets. The piperidine ring can also play a role in modulating the compound’s biological activity by interacting with various receptors and enzymes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: Piperidine Substitution
2-Fluoro-5-(piperidin-4-yl)pyridine hydrochloride (CAS: 1137950-30-1) differs only in the position of the piperidine substituent (4-yl vs. 3-yl). For example, 4-substituted piperidines often exhibit distinct conformational preferences in receptor binding compared to 3-substituted analogs due to differences in nitrogen atom orientation .
| Compound | CAS Number | Piperidine Position | Molecular Formula | Molecular Weight |
|---|---|---|---|---|
| 2-Fluoro-5-(piperidin-3-yl)pyridine HCl | 2138576-56-2 | 3-yl | C₁₀H₁₄ClFN₂ | ~216.68* |
| 2-Fluoro-5-(piperidin-4-yl)pyridine HCl | 1137950-30-1 | 4-yl | C₁₀H₁₄ClFN₂ | 216.68 |
*Estimated based on structural similarity to the 4-yl analog .
Halogen Substitution: Fluoro vs. Chloro
Studies by Ghorab et al. (2009) demonstrated that chloro-substituted pyridines exhibit stronger antibacterial activity compared to fluoro analogs, though with trade-offs in metabolic stability .
| Compound | Halogen | Atomic Radius (Å) | Electronegativity | LogP* (Estimated) |
|---|---|---|---|---|
| 2-Fluoro-5-(piperidin-3-yl)pyridine HCl | F | 0.64 | 3.98 | 1.2–1.5 |
| 2-Chloro-5-(piperidin-3-yl)pyridine HCl | Cl | 0.99 | 3.16 | 1.8–2.2 |
*LogP values inferred from analogous halogenated pyridines .
Functional Group Variations
(a) 5-Fluoro-4-((hydroxyimino)methyl)-3-iodopyridin-2-yl Derivatives (CAS: Not specified, )
However, iodine’s high molecular weight and hydrophobicity may reduce aqueous solubility compared to the target compound .
(b) Methyl 3-(2-amino-5-fluoropyridin-3-yl)acrylate (CAS: Not specified, )
The acrylate moiety enables further chemical modifications (e.g., Michael addition), offering versatility in prodrug design. The amino group at the 2-position may enhance hydrogen bonding but could also increase susceptibility to oxidative metabolism .
Biological Activity
2-Fluoro-5-(piperidin-3-yl)pyridine hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
2-Fluoro-5-(piperidin-3-yl)pyridine hydrochloride is characterized by a pyridine ring substituted with a fluorine atom and a piperidine moiety. The presence of these functional groups contributes to its unique pharmacological properties.
The compound acts primarily as a ligand for various receptors, modulating their activity. Its piperidine structure is crucial for binding interactions, particularly with sigma receptors and histamine receptors, which are involved in pain modulation and other physiological processes .
Analgesic Properties
Recent studies have highlighted the analgesic potential of compounds similar to 2-Fluoro-5-(piperidin-3-yl)pyridine hydrochloride. For instance, dual piperidine-based ligands have demonstrated efficacy in treating nociceptive and neuropathic pain through their action on histamine H3 and sigma-1 receptors .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit enzymes such as monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH). Inhibitors derived from piperidine structures have shown promising results in reducing pain sensitivity and exhibiting anti-inflammatory effects .
Case Studies
- Analgesic Activity : A study evaluated the analgesic effects of a series of piperidine derivatives, including those structurally related to 2-Fluoro-5-(piperidin-3-yl)pyridine hydrochloride. The results indicated significant antinociceptive activity in both acute and chronic pain models, suggesting that the compound could be developed further for pain management therapies .
- Enzymatic Assays : In vitro studies assessing the inhibitory activity on human MAGL showed that piperidine derivatives can possess IC50 values in the nanomolar range, indicating strong inhibitory potential .
Comparative Analysis
The following table summarizes key biological activities and mechanisms associated with 2-Fluoro-5-(piperidin-3-yl)pyridine hydrochloride compared to related compounds:
| Compound | Receptor Affinity (Ki, nM) | Analgesic Activity | Enzyme Inhibition (IC50, nM) |
|---|---|---|---|
| 2-Fluoro-5-(piperidin-3-yl)pyridine HCl | Sigma-1: ~4.5 | Yes | MAGL: 133.9 |
| KSK67 (Piperazine derivative) | Sigma-1: ~10 | Yes | Not reported |
| Piperidinyl derivatives | Variable (up to 36) | Yes | FAAH: >10,000 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
